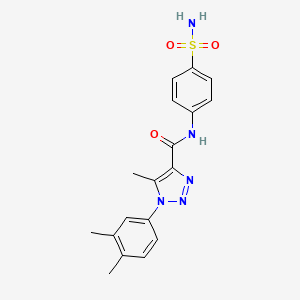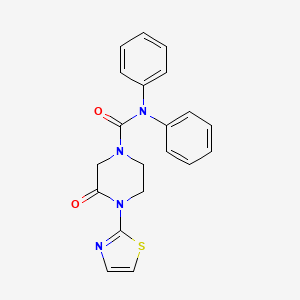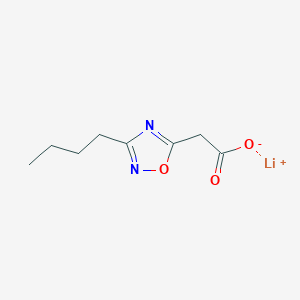
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11LiN2O3 and a molecular weight of 190.13 g/mol . This compound is characterized by the presence of a lithium ion and a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The butyl group attached to the oxadiazole ring adds to its structural complexity .
Preparation Methods
The synthesis of lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate typically involves the reaction of 3-butyl-1,2,4-oxadiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The oxadiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can be compared with other similar compounds, such as:
- Lithium(1+) ion 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
- Lithium(1+) ion 2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetate
- Lithium(1+) ion 2-(3-propyl-1,2,4-oxadiazol-5-yl)acetate
These compounds share the oxadiazole ring structure but differ in the length and nature of the alkyl group attached to the ring. The butyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
lithium;2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLEIMGONNAQX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC1=NOC(=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)
![4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2766466.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)
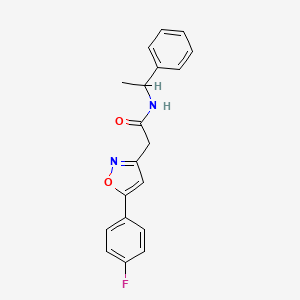
![4-methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine](/img/structure/B2766476.png)

![3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide](/img/structure/B2766480.png)
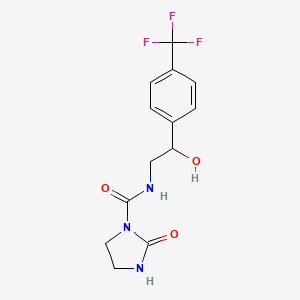
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
